N-cyclopropylquinoline-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropylquinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1-5,8-9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACACJOHNOJCCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=CC=NC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopropylquinoline 5 Carboxamide and Derivatives
General Strategies for Quinoline (B57606) Carboxamide Synthesis
The synthesis of quinoline carboxamides is a multi-step process that hinges on the successful construction of the quinoline ring system and the subsequent formation of the amide bond. Various established and novel methods are utilized to achieve these transformations efficiently.
Friedländer Reaction-Based Protocols for Quinoline Ring Formation
The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most fundamental and versatile methods for constructing quinoline rings. jk-sci.comnih.govresearchgate.net The reaction is characterized by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-active methylene (B1212753) group (another ketone or aldehyde). jk-sci.comnih.gov This process can be catalyzed by either acids or bases, or in some cases, proceed simply with thermal induction. jk-sci.comresearchgate.net
The general mechanism can proceed through two primary pathways. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline product. wikipedia.org
A variety of catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis. jk-sci.comnih.gov These range from simple acids and bases to more complex systems.
Table 1: Selected Catalysts for the Friedländer Synthesis
| Catalyst Type | Examples | References |
|---|---|---|
| Acid Catalysts | Trifluoroacetic acid, p-Toluenesulfonic acid, HCl, H₂SO₄ | jk-sci.comwikipedia.org |
| Base Catalysts | Sodium hydroxide, Pyridine (B92270), KOH | jk-sci.comnih.gov |
| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | wikipedia.org |
For the specific synthesis of a precursor to N-cyclopropylquinoline-5-carboxamide, the Friedländer reaction would require an appropriately substituted 2-aminobenzaldehyde (B1207257) derivative that carries a latent or protected carboxylic acid group at the necessary position.
Reductive Cyclization Approaches for Quinoline Carboxamides
Reductive cyclization offers an alternative route to the quinoline core, often starting from ortho-substituted nitroarenes. A common strategy involves the cyclization of an o-nitrocinnamaldehyde or a related derivative. In this approach, the nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent aldehyde or ketone functionality, followed by dehydration to yield the aromatic quinoline ring. This method is particularly useful when the required 2-aminoaryl carbonyl compounds for the Friedländer synthesis are unstable or difficult to access. Modifications of this approach can provide access to a wide range of substituted quinolines.
Amidation Reactions for Carboxamide Moiety Formation
The final step in the synthesis of this compound is the formation of the amide bond between the quinoline-5-carboxylic acid precursor and cyclopropylamine (B47189). This transformation is a standard procedure in organic synthesis but requires the activation of the carboxylic acid.
A common method involves converting the carboxylic acid into a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting quinoline-5-carbonyl chloride is then reacted with cyclopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.govprepchem.com
Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid, avoiding the need for the often harsh conditions of acyl chloride formation. These reagents activate the carboxylic acid in situ to promote a smooth reaction with the amine.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Notes |
|---|---|---|
| 1,1'-Carbonyldiimidazole | CDI | Used to form a highly reactive acyl-imidazole intermediate. chemicalbook.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic coupling reagent, though can have issues with byproduct removal. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide, simplifying purification. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP | A phosphonium-based coupling reagent. |
The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity of the final this compound product.
Synthesis of Substituted Quinolinecarboxylic Acid Precursors
The availability of the quinoline-5-carboxylic acid starting material is critical. nih.gov Several classical and modern synthetic methods are employed to produce quinoline carboxylic acids with various substitution patterns. acs.orgnih.gov
The Pfitzinger Reaction : This is a variation of the Friedländer synthesis that uses isatin (B1672199) or its derivatives as the starting material, which reacts with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govnih.govmdpi.com While this classically yields 4-carboxy derivatives, modifications can be explored to target other positions.
The Doebner Reaction : This three-component reaction combines an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. mdpi.comacs.orgnih.gov This method has been developed to tolerate anilines with both electron-donating and electron-withdrawing groups. acs.orgnih.gov
Oxidation of Alkylquinolines : If a 5-alkylquinoline is available, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Hydrolysis of Cyanoquinolines : The hydrolysis of a 5-cyanoquinoline (B1599141) precursor under acidic or basic conditions is a direct route to quinoline-5-carboxylic acid. The cyano group can often be introduced via Sandmeyer reaction from a 5-aminoquinoline.
Strategies for Cyclopropyl (B3062369) Moiety Incorporation
The introduction of the cyclopropyl group is a defining feature of the target molecule. While several methods exist for attaching cyclopropyl groups to organic scaffolds, the specific nature of this compound dictates the most logical approach.
Direct Cyclopropylation Reactions
For the synthesis of this compound, the cyclopropyl moiety is incorporated through the use of cyclopropylamine as a reagent in the amidation step, as detailed in section 2.1.3. This is the most direct and efficient method for creating the N-cyclopropyl amide functionality.
However, the term "direct cyclopropylation" in a broader synthetic context can refer to reactions that form a carbon-carbon or carbon-nitrogen bond directly onto the quinoline ring system. While not the primary route to the title compound, these methods are relevant for creating other cyclopropyl-quinoline derivatives. Such strategies could include:
C-H Cyclopropylation : Advanced transition-metal-catalyzed reactions can directly couple a cyclopropyl group to a C-H bond on the quinoline nucleus. These methods are an area of active research for creating novel substituted heterocycles.
N-Cyclopropylation : For derivatives where the cyclopropyl group is attached to the quinoline ring nitrogen (forming a quinolinium salt) or to an amino-substituted quinoline, N-cyclopropylation can be achieved using cyclopropyl halides or other cyclopropylating agents.
These direct cyclopropylation strategies expand the toolbox for creating a diverse library of quinoline derivatives, although the amidation with cyclopropylamine remains the key step for incorporating the cyclopropyl group in this compound.
Palladium-Catalyzed C(sp3)-H Arylation of Cyclopropanes with Quinoline Moieties
The formation of a direct bond between a quinoline ring and a cyclopropane (B1198618) moiety via C-H activation is a sophisticated and powerful strategy in modern synthesis. Palladium catalysis has been at the forefront of these developments, enabling the functionalization of otherwise inert C(sp3)-H bonds. researchgate.net
Detailed Research Findings
Research has demonstrated the viability of palladium-catalyzed C(sp3)-H arylation on cyclopropane scaffolds. nih.gov These reactions often utilize a directing group to position the palladium catalyst in proximity to the target C-H bond, facilitating its cleavage and subsequent bond formation with an aryl partner, such as a quinoline derivative. While direct arylation of a simple cyclopropane with a quinoline might be challenging, intramolecular approaches and the use of pre-functionalized cyclopropanes have shown significant success.
For instance, Fagnou and co-workers developed a palladium(0)-catalyzed intramolecular arylation where C-H bonds on a cyclopropane ring tethered to an aromatic system were functionalized. researchgate.net This process involves an initial C-H bond cleavage, followed by C-C bond formation, often leading to ring-opened products but highlighting the fundamental reactivity. researchgate.netrsc.org More targeted intermolecular reactions have been developed for coupling aminomethyl-cyclopropanes with aryl boronic acids, guided by the native tertiary alkylamine group. nih.gov This strategy, using a Pd(II) catalyst and an N-acetyl amino acid ligand, forges carbon-aryl bonds with high control over stereochemistry. nih.govchemrxiv.org
The general mechanism for such a directed C(sp3)-H arylation involves the coordination of the directing group to the palladium center, followed by a concerted metalation-deprotonation step to form a cyclometalated intermediate. Reductive elimination from this intermediate, often after reaction with an aryl partner, yields the arylated product and regenerates the active catalyst.
Table 1: Key Features of Pd-Catalyzed C(sp3)-H Arylation of Cyclopropanes
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically Pd(II) or Pd(0) complexes. | researchgate.netnih.gov |
| Directing Group | Often required for regioselectivity; examples include amides, carboxylic acids, or amines. | nih.govchemrxiv.org |
| Cyclopropane Substrate | Can range from simple to functionalized cyclopropanes, such as aminomethyl-cyclopropanes. | nih.govnih.gov |
| Arylating Agent | Aryl halides or aryl boronic acids are common coupling partners. | nih.gov |
| Ligand | Amino acid ligands can be used to induce enantioselectivity. | nih.govchemrxiv.org |
| Key Step | Concerted Metalation-Deprotonation (CMD) for C-H bond cleavage. | nih.gov |
Incorporating Cyclopropyl-Containing Amine Derivatives
A more direct and widely practiced method for synthesizing this compound involves the formation of an amide bond between a quinoline-5-carboxylic acid derivative and cyclopropylamine. This is a classic and reliable transformation in organic synthesis. bohrium.com
Detailed Research Findings
The synthesis of quinoline carboxamides through the coupling of a quinoline carboxylic acid with an amine is a well-established procedure. acs.orgnih.gov This method offers a modular approach, allowing for the combination of diverse quinoline cores with various amines. The reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Commonly used methods for this amide bond formation include:
Use of Coupling Agents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are frequently employed. acs.orgresearchgate.netnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine.
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with cyclopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. amazonaws.com
A study on the synthesis of novel quinoline-6-carboxamides successfully utilized BOP as a coupling agent with triethylamine (B128534) (TEA) as a base to react various amines with the quinoline carboxylic acid at room temperature, achieving good yields. bohrium.comresearchgate.net This highlights the practicality and efficiency of using coupling agents for such transformations.
Targeted Synthesis of this compound
The targeted synthesis of this compound relies on a logical and step-wise approach, beginning with a conceptual deconstruction of the molecule.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of conceptual "disconnections." amazonaws.com
For this compound, the most logical disconnection is at the amide C-N bond. This is a reliable disconnection because the formation of amide bonds is one of the most robust and well-understood reactions in organic chemistry. amazonaws.com
This disconnection leads to two key synthons: a quinoline-5-carbonyl cation equivalent and a cyclopropylamine anion equivalent. These correspond to the practical starting materials: quinoline-5-carboxylic acid (or a reactive derivative like an acyl chloride) and cyclopropylamine .
Further retrosynthetic analysis of quinoline-5-carboxylic acid would lead back to simpler precursors through established quinoline synthesis reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which construct the quinoline ring system itself. researchgate.netnih.gov
Step-by-Step Synthetic Pathways
Based on the retrosynthetic analysis, a plausible forward synthesis can be designed.
Pathway 1: Amide Coupling Route
Step 1: Preparation of Quinoline-5-carboxylic acid. This precursor can be synthesized via various named reactions. For example, a Pfitzinger-type reaction could be adapted, or a Doebner-von Miller reaction using appropriate aniline and α,β-unsaturated carbonyl precursors could be employed to construct the quinoline ring with the required carboxylate functionality at the 5-position. nih.gov Alternatively, it may be commercially available or prepared through oxidation of 5-methylquinoline.
Step 2: Amide Coupling. Quinoline-5-carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. acs.orgnih.gov Cyclopropylamine is then introduced to the reaction mixture. The reaction is typically stirred at room temperature until completion.
Step 3: Work-up and Isolation. The reaction mixture is worked up through standard procedures, which may include washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction into an organic solvent. google.com The solvent is then removed under reduced pressure to yield the crude this compound.
Pathway 2: Acyl Chloride Route
Step 1: Preparation of Quinoline-5-carbonyl chloride. Quinoline-5-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically heated to drive it to completion. Excess chlorinating agent is then removed by evaporation.
Step 2: Amidation. The crude quinoline-5-carbonyl chloride is dissolved in an inert solvent like DCM. A solution of cyclopropylamine and a base (e.g., pyridine or triethylamine) in DCM is added slowly, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Step 3: Work-up and Isolation. Similar to the coupling route, the reaction is quenched and washed. The organic layer is dried and concentrated to afford the product.
Purification and Characterization Techniques in Synthetic Organic Chemistry
After synthesis, the crude product must be purified and its identity confirmed.
Purification:
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a silica gel column and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of increasing polarity, separating the components based on their differential adsorption to the silica.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation. For this compound, one would expect to see characteristic signals for the quinoline ring protons, the amide N-H proton (a broad singlet), and the protons of the cyclopropyl ring (complex multiplets in the upfield region). mdpi.com The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (around 160-170 ppm) and the carbons of the two ring systems. mdpi.com
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for this compound would include a strong C=O stretch for the amide (around 1640-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Signals for aromatic protons on the quinoline ring (7-9 ppm), a broad singlet for the amide N-H, and upfield multiplets for the cyclopropyl protons. |
| ¹³C NMR | Signal for the amide carbonyl carbon (~165 ppm), signals for aromatic carbons, and signals for the sp³ carbons of the cyclopropyl ring. |
| IR (cm⁻¹) | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C/C=N stretches for the quinoline ring. |
| MS (ESI+) | A peak corresponding to [M+H]⁺, where M is the molecular weight of the compound (198.23 g/mol ). |
Chemical Modifications and Derivatization Strategies
The this compound scaffold can be systematically modified to create a library of related compounds. Such derivatization is fundamental in fields like medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net
Strategies for derivatization include:
Modification of the Quinoline Ring:
Electrophilic Aromatic Substitution: The quinoline ring can be functionalized with various substituents (e.g., nitro, halogen, alkyl groups) through electrophilic substitution reactions. The position of substitution is dictated by the directing effects of the existing carboxamide group and the ring nitrogen.
Synthesis from Substituted Precursors: A more controlled method is to synthesize the quinoline ring from already substituted anilines or other precursors. researchgate.net This allows for the precise placement of functional groups at various positions (e.g., 2-chloro, 8-methoxy).
Modification of the Amide Linker:
Varying the Amine Component: The cyclopropylamine moiety can be replaced with a wide array of other primary or secondary amines. This could include substituted cyclopropylamines, other cycloalkylamines, or various aromatic and aliphatic amines to probe the steric and electronic requirements of a potential binding pocket. nih.gov
Modification of the Cyclopropyl Group:
Using Substituted Cyclopropylamines: Starting with substituted cyclopropylamines (e.g., 1-phenylcyclopropylamine or 2-methylcyclopropylamine) in the amide coupling step would introduce functionality directly onto the cyclopropyl ring. nih.gov This can be used to alter lipophilicity, introduce new vector interactions, or change the conformational properties of the N-substituent.
These strategies allow for a systematic exploration of the chemical space around the parent molecule, enabling the fine-tuning of its properties.
Functional Group Transformations of the Carboxamide
The formation of the N-cyclopropylcarboxamide moiety at the C-5 position of the quinoline ring is a critical transformation. This is typically achieved through standard amide bond formation reactions, which involve the coupling of a quinoline-5-carboxylic acid derivative with cyclopropylamine.
A common and direct method for this transformation is the activation of the carboxylic acid group of quinoline-5-carboxylic acid to facilitate nucleophilic attack by cyclopropylamine. This activation can be accomplished using a variety of coupling reagents. The fundamental principle involves the reaction of an activated carboxylic acid with an amine. ajchem-a.com The activated carboxylic acid serves as a reactive species, initiating the coupling process with the amine to form the desired amide product. ajchem-a.com
Alternatively, a two-step procedure can be employed. Quinoline-5-carboxylic acid can first be converted to the more reactive quinoline-5-carbonyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.netnih.gov The resulting acyl chloride is then reacted with cyclopropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.
The table below summarizes typical coupling agents used in amide bond formation.
| Coupling Agent Category | Examples |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Anhydrides | Propylphosphonic anhydride (B1165640) (T3P) nih.gov |
These methods provide a reliable and adaptable approach to the synthesis of the core this compound structure, which can then be further modified.
Substituent Variations on the Quinoline Ring System
The pharmacological profile of this compound can be fine-tuned by introducing various substituents onto the quinoline ring. These modifications can be introduced either before or after the formation of the carboxamide group.
One common strategy involves the use of substituted anilines in the initial synthesis of the quinoline ring, for example, through a Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. google.com This approach allows for the incorporation of substituents at various positions of the benzenoid portion of the quinoline system from the outset.
Alternatively, and more flexibly, substituents can be introduced onto a pre-formed quinoline ring. For instance, halogenated quinolines, such as 5,7-dichloro-8-hydroxyquinoline, can be synthesized and serve as versatile intermediates. mdpi.com The halogen atoms can then be displaced by various nucleophiles. For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid highlights a strategy where an 8-nitro group facilitates the nucleophilic aromatic substitution of a chlorine atom at the C-7 position by various amines.
The following table provides examples of substituent variations on the quinoline ring and the methods used for their introduction.
| Position on Quinoline Ring | Substituent | Synthetic Method |
| C7 | Amino derivatives | Nucleophilic aromatic substitution on a 7-chloroquinoline |
| C4 | Morpholino | Nucleophilic aromatic substitution on a 4-chloroquinoline (B167314) acs.org |
| C6, C8 | Aryl groups | Suzuki-Miyaura coupling of bromo-substituted quinolines organic-chemistry.org |
| C2, C8 | Alkyl, Aryl, Alkenyl | Copper-catalyzed functionalization of quinoline N-oxides rsc.org |
Structural Elaboration via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of this compound derivatives, particularly those bearing a halogen substituent. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound (such as a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. rsc.orgsemanticscholar.orgnih.gov For instance, a bromo-substituted this compound can be reacted with various aryl or heteroaryl boronic acids to introduce a diverse range of substituents. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or potassium phosphate. organic-chemistry.orgnih.gov
Sonogashira Coupling: This reaction is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. nih.gov A halo-substituted this compound can be coupled with a variety of terminal alkynes to introduce alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements. For example, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes proceeds selectively at the C-6 position.
Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. This allows for the introduction of a wide range of amino groups onto the quinoline ring of this compound. For example, the amination of 5-bromo-8-benzyloxyquinoline with various anilines has been successfully achieved using this methodology. mdpi.com
The table below summarizes these key cross-coupling reactions and their applications in modifying the quinoline scaffold.
| Cross-Coupling Reaction | Bond Formed | Reactants | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Halo-quinoline + Organoboron | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira | C-C (Alkynyl) | Halo-quinoline + Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI |
| Buchwald-Hartwig Amination | C-N | Halo-quinoline + Amine | Pd(OAc)₂ + Bulky Phosphine Ligand |
These synthetic methodologies provide a comprehensive toolkit for the synthesis and diversification of this compound and its derivatives, enabling the exploration of their structure-activity relationships for various applications.
Preclinical Pharmacological Activity and Biological Evaluation
In Vitro Biological Activity Profiling
In vitro studies are fundamental in characterizing the biological effects of a new chemical entity. For N-cyclopropylquinoline-5-carboxamide, these evaluations have centered on its anticancer and immunomodulatory properties.
The potential of this compound as an anticancer agent has been explored through its effects on cell proliferation, apoptosis, and interaction with key cellular components involved in cancer progression.
Glioblastoma is a particularly aggressive form of brain cancer with limited treatment options. nih.gov Research into novel therapeutic agents is critical. While various quinoline (B57606) derivatives have been investigated for anti-glioblastoma activity, specific data on the direct effects of this compound on glioblastoma cell proliferation and its ability to induce apoptosis (programmed cell death) are not extensively detailed in the current body of peer-reviewed literature. Studies on related quinoline structures, such as 2-aminoquinoline-3-carboxamides, have shown activity against glioblastoma cell lines like U87 MG, where they can induce cell cycle arrest and apoptosis. researchgate.net However, direct evidence for this compound is not available.
The cytotoxic profile of a compound against a range of cancer cell lines helps to determine the breadth of its potential anticancer activity. For instance, novel 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative activity against the U937 human myeloid leukemia cell line. nih.gov Similarly, other quinoline-based compounds, like certain plastoquinone (B1678516) analogues, have shown significant activity against colorectal (HCT-116) and breast (MCF-7) cancer cells. nih.gov While these findings highlight the potential of the broader carboxamide and quinoline chemical classes, specific cytotoxicity data for this compound against a diverse panel of cancer cell lines remains to be published.
Table 1: Representative Cytotoxicity Data for Related Compound Classes
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon) | GI₅₀ | 1.17 - 2.67 µM | nih.gov |
| Plastoquinone Analogue (AQ-12) | MCF-7 (Breast) | GI₅₀ | 1.17 - 2.67 µM | nih.gov |
| 1-Phenylcyclopropane Carboxamide | U937 (Leukemia) | Antiproliferative | Effective Inhibition | nih.gov |
| 2-Aminoquinoline-3-carboxamide | U87 MG (Glioblastoma) | Inhibitory Activity | Comparable to Cisplatin | researchgate.net |
Note: This table shows data for related but distinct chemical compounds to illustrate typical findings in the field, as specific data for this compound is not available.
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can halt the cell cycle and lead to cancer cell death. nih.gov Various compounds, including some quinoline derivatives like tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, have been identified as tubulin polymerization inhibitors. rsc.org These compounds often work by binding to specific sites on tubulin, such as the colchicine-binding site, disrupting microtubule dynamics. rsc.org However, specific assays to determine whether this compound inhibits tubulin polymerization have not been reported in the available literature.
Beyond direct cytotoxicity to cancer cells, the interaction of a compound with the immune system can be a critical component of its therapeutic effect.
T-cells play a central role in the immune response to tumors. Compounds that can modulate T-cell activity may enhance the body's natural ability to fight cancer. Some natural compounds, such as the phenylpropanoid glycoside Acteoside, have been noted for their immunomodulating properties, which could be beneficial in a cancer context. mdpi.com The field of quinoline derivatives has also been explored for various biological activities, but specific studies detailing the effects of this compound on T-cell mediated responses are currently absent from the scientific literature.
Antiviral Activity Studies
While some quinoline analogues, such as chloroquine (B1663885) and hydroxychloroquine, have been investigated for their broad-spectrum anti-coronavirus activity, there is no specific data available that details the efficacy or mechanism of action of this compound against SARS-CoV-2.
The antiviral activity of this compound against Human Cytomegalovirus (HCMV) has not been reported in the available scientific literature. Research into related chemical classes, such as isoquinoline-6-carboxamides, has shown some anti-HCMV activity, but this pertains to a different structural isomer and cannot be attributed to the title compound.
There is no published data on the specific activity of this compound against Rift Valley Fever Virus (RVFV) or Tacaribe Virus (TCRV).
Antimalarial Efficacy Assessment
The most significant body of research related to this chemical class is in the field of antimalarial drug discovery. Phenotypic screening has identified cyclopropyl (B3062369) carboxamides as a novel chemotype with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov
Structure-activity relationship (SAR) studies on related quinoline and cyclopropyl carboxamide analogues have demonstrated that the N-cyclopropyl carboxamide moiety is a critical feature for potent antimalarial activity. These compounds are understood to target the parasite's mitochondrial protein, cytochrome b. mdpi.com The antiparasitic action is characterized as slow-acting, affecting the asexual blood stage, as well as male gametes and exoerythrocytic (liver) forms of the parasite. mdpi.com
Research on quinoline-4-carboxamides, a closely related structural class, identified initial hits with moderate potency (EC50 = 120 nM) which were subsequently optimized to yield compounds with low nanomolar efficacy. This optimization focused on improving metabolic stability and pharmacokinetic profiles, leading to significant in vivo efficacy in mouse models of malaria.
The importance of the cyclopropyl group is highlighted in SAR studies of analogues. Modifications to this group typically result in a significant loss of antiparasitic activity. For instance, expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group led to a 4-fold and 12-fold loss in activity, respectively. This underscores the optimal fit of the cyclopropyl moiety for the compound's biological target.
Table 1: Structure-Activity Relationship (SAR) of N-Acyl Carboxamide Analogs Against P. falciparum This table is based on data for related cyclopropyl carboxamide analogues to illustrate the importance of the N-cyclopropyl moiety.
| Compound Analogue (Modification from N-cyclopropyl) | EC50 (µM) | Fold Change in Activity |
| N-Cyclopropyl (Reference) | ~0.14 | 1x |
| N-Cyclobutyl | 0.48 | 4x Decrease |
| N-Cyclopentyl | 1.2 | 12x Decrease |
| N-Phenyl | 0.55 | 4x Decrease |
| N-Methylation of Amide | >10 | >70x Decrease |
| Removal of N-Cyclopropyl | >10 | >70x Decrease |
Inhibition of Plasmodium falciparum and Plasmodium berghei Parasitemia
While direct studies on this compound are limited, the broader class of quinoline carboxamides has been identified as a source of potent antimalarial agents. Research into related structures, specifically quinoline-4-carboxamides, has yielded compounds with significant efficacy against both Plasmodium falciparum, the deadliest malaria parasite, and Plasmodium berghei, a common model for in vivo studies.
A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of P. falciparum (3D7 strain). nih.gov Initial hits showed moderate potency but had suboptimal physicochemical properties. nih.gov Through structural optimization, lead molecules were developed with low nanomolar in vitro potency and excellent oral efficacy in the P. berghei malaria mouse model, with ED90 values below 1 mg/kg for some compounds when administered orally for four days. nih.gov The mechanism of action for this series was identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target for antimalarial therapy. acs.org One notable compound from this class, DDD107498, demonstrated activity against multiple life-cycle stages of the parasite. acs.org It is important to note that these promising results are for quinoline-4-carboxamide derivatives, and further investigation would be required to determine if the this compound scaffold shares this specific antimalarial activity and mechanism.
Enzyme Inhibition Studies
Phosphodiesterase (PDE) Inhibition (e.g., PDE10a, PDE4)
The quinoline-5-carboxamide (B3021109) scaffold has been specifically identified as a potential inhibitor of phosphodiesterase IV (PDE4). Patents disclose a class of substituted quinoline-5-carboxamides for use as PDE4 inhibitors. google.com PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to the down-regulation of inflammatory responses and relaxation of airway smooth muscle. google.comgoogle.com The general structure claimed in these patents includes a carboxamide group at the 5-position of the quinoline ring, with the amide nitrogen being substituted by various groups, including cycloalkyls such as a cyclopropyl group. google.com This suggests that this compound falls within this class of potential PDE4 inhibitors, though specific data for this exact compound is not detailed. While other research has focused on quinoline derivatives as inhibitors for other PDE isozymes like PDE5, these typically involve different substitution patterns on the quinoline core. nih.govnih.gov
Salt-Inducible Kinase (SIK) Inhibition
Salt-inducible kinases (SIKs), a subfamily of the AMPK family of serine/threonine kinases, are involved in regulating inflammation and metabolism. nih.govacs.org While a potent pan-SIK inhibitor, GLPG3312, was identified as a cyclopropyl carboxamide derivative, its core structure is a thiazole, not a quinoline. nih.govresearchgate.net However, the broader quinoline scaffold is well-established in the field of kinase inhibition. nih.gov Quinoline and quinolone carboxamide derivatives have been explored as inhibitors of various protein kinases, often in the context of anticancer research. nih.gov For instance, isoquinoline-5-carboxamide (B2513623) derivatives, which are structural isomers of quinoline-5-carboxamides, have been disclosed as being effective for diseases associated with abnormal protein kinase activation. google.com This indicates the potential of the quinoline carboxamide core to function as a kinase inhibitor, but specific data confirming the activity of this compound against SIKs is not available in the reviewed literature.
Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibition
Toxoplasma gondii, an opportunistic protozoan parasite, relies on calcium-dependent protein kinase 1 (TgCDPK1) for its reproductive cycle, making the enzyme an attractive drug target. nih.gov Research has led to the development of potent TgCDPK1 inhibitors based on a 5-aminopyrazole-4-carboxamide scaffold. nih.govnih.gov Structural optimization of these inhibitors has shown that incorporating a quinoline moiety can be a successful strategy. nih.gov
Specifically, compounds where a quinoline ring is attached to the core scaffold have demonstrated low nanomolar activity against the TgCDPK1 enzyme and potent efficacy against T. gondii cells. For example, compound 35 from one such study, which incorporates a quinolin-8-yl group, exhibited an EC50 of 89 nM against the parasite. nih.gov Furthermore, related compounds in the same series utilize a cyclopropyl group to occupy a specific pocket in the enzyme's active site. nih.gov Although these molecules are not N-cyclopropylquinoline-5-carboxamides, their structure demonstrates that the quinoline and cyclopropyl moieties are both valuable components in the design of potent TgCDPK1 inhibitors.
Table 1: Activity of a Quinoline-Containing TgCDPK1 Inhibitor
| Compound | Structure Description | TgCDPK1 IC₅₀ (nM) | T. gondii EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 35 | 5-aminopyrazole-4-carboxamide with a quinolin-8-yl substituent | 1.1 | 89 | nih.gov |
Receptor Antagonist/Agonist Activity
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and is a target for various pathological conditions. researchgate.netnih.gov The quinoline scaffold has been successfully utilized to develop potent P2X7 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on quinolinone derivatives led to the modification of the core into a quinoline skeleton, which yielded highly potent antagonists. nih.govebi.ac.uk
For example, a 2-chloro-5-adamantyl-quinoline derivative (16c ) and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k ) displayed IC₅₀ values of 4 nM and 3 nM, respectively. nih.gov These compounds also effectively inhibited the release of the pro-inflammatory cytokine IL-1β. nih.gov Other studies have explored different quinoline-carboxamide series, though these have generally focused on substitution at the 2- or 4-position of the quinoline ring. nih.gov While these findings highlight the suitability of the quinoline core for potent P2X7 antagonism, the reported lead compounds typically feature a larger lipophilic group, such as adamantyl, rather than a cyclopropyl group at the amide. Further research would be needed to ascertain the antagonistic potential of the this compound structure at the P2X7 receptor.
Table 2: P2X7 Receptor Antagonism by Quinoline Derivatives
| Compound | Description | P2X7R IC₅₀ (nM) | Reference |
|---|---|---|---|
| 16c | 2-chloro-5-adamantyl-quinoline derivative | 4 | nih.gov |
| 17k | 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative | 3 | nih.gov |
Adenosine (B11128) A2A Receptor Agonism
Currently, there is no publicly available scientific literature or preclinical data to suggest that this compound acts as an agonist for the adenosine A2A receptor.
Antimicrobial Activity Evaluation
There is no specific information available in the current scientific literature regarding the in vitro antibacterial activity of this compound against Gram-positive strains such as Staphylococcus aureus or Gram-negative strains like Escherichia coli. While quinoline derivatives can possess antibacterial properties, specific testing data for this particular compound has not been reported. nih.govnih.gov
Comprehensive screening data on the antifungal activity of this compound is not available in the current body of scientific research. Although various carboxamide and quinoline derivatives have been investigated for antifungal properties, specific data for this compound against common fungal pathogens has not been published. nih.govnih.gov
In Vivo Efficacy in Preclinical Models
The primary area of preclinical investigation for the class of cyclopropyl carboxamides, to which this compound belongs, has been in the context of malaria. These compounds have been evaluated in vivo using mouse models of malaria. nih.gov Specifically, a nonmyelo-depleted Plasmodium falciparum murine model has been utilized, where mice are engrafted with human erythrocytes and subsequently infected with the malaria parasite. nih.gov
The class of cyclopropyl carboxamides has demonstrated significant oral efficacy in malaria mouse models. nih.gov Studies have shown that these compounds can lead to a reduction in parasitemia when administered orally. nih.gov For instance, a representative compound from the cyclopropyl carboxamide series exhibited an ED90 of 20 mg/kg after oral dosing in a P. falciparum murine model. nih.gov This indicates a potent in vivo activity against the parasite. The therapeutic outcome is a significant inhibition of parasite growth, highlighting the potential of this chemical class as a source for new antimalarial agents. nih.govnih.gov
Mechanism of Action Studies
Elucidation of Molecular Targets and Binding Interactions
Currently, there are no specific studies that have definitively identified the molecular targets or detailed the binding interactions of N-cyclopropylquinoline-5-carboxamide. Research on analogous quinoline (B57606) carboxamide structures suggests a range of potential protein interactions, but these cannot be directly extrapolated to the N-cyclopropyl derivative without dedicated experimental validation.
For instance, various quinoline-based compounds have been shown to interact with a diverse array of biological targets, including but not limited to protein kinases, G-protein coupled receptors, and enzymes involved in critical cellular processes. The specific substitutions on the quinoline core and the carboxamide group are crucial determinants of binding affinity and selectivity. Without empirical data, any discussion of the molecular targets for this compound remains speculative.
Cellular Pathway Modulation by this compound
Given the absence of information on its molecular targets, the modulation of cellular pathways by this compound has not been elucidated. The functional consequences of a compound's interaction with a cell are contingent on the role of its molecular target within cellular signaling cascades.
Broader studies on quinoline carboxamides have indicated involvement in pathways related to cell cycle regulation, apoptosis, and inflammatory responses. However, the unique structural contribution of the cyclopropyl (B3062369) group in this compound would likely influence its cellular activity profile, making direct comparisons to other derivatives unreliable.
Downstream Biological Effects and Phenotypic Changes
Comprehensive studies detailing the downstream biological effects and any resulting phenotypic changes induced by this compound are not present in the current body of scientific literature. Understanding these effects would require extensive in vitro and in vivo testing, which does not appear to have been published.
Structure Activity Relationship Sar Investigations
Impact of Cyclopropyl (B3062369) Moiety on Biological Activity
The cyclopropyl group is a key structural motif that imparts unique and advantageous properties to bioactive molecules. researchgate.net Its presence in the N-cyclopropylquinoline-5-carboxamide scaffold is significant for several reasons. The three-membered ring is conformationally rigid, which can help to lock the molecule into a bioactive conformation, thereby improving binding affinity to its target. researchgate.netunl.pt This rigidity and the specific stereochemistry of the cyclopropane (B1198618) ring can be crucial for orienting the molecule correctly within a receptor's binding pocket. rsc.org
Role of the Quinoline (B57606) Ring Substituents on Activity and Selectivity (e.g., N-1, C-2, C-8 positions)
Substitutions on the quinoline ring are a critical determinant of the biological activity and selectivity of this class of compounds. While specific data for the this compound is limited, extensive research on related quinoline carboxamides provides a strong basis for understanding these effects.
The nitrogen at the N-1 position is fundamental to the quinoline structure, and its basicity can influence pharmacokinetic properties. researchgate.net Modifications at other positions can drastically alter potency. For example, in a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, it was observed that substituents at the C-6 position influenced the chemical shifts of protons at C-5 and C-8, indicating an electronic effect across the ring system that can impact receptor interactions. researchgate.net
In the development of quinoline-4-carboxamide antimalarials, modifications around the quinoline core were pivotal. acs.org Initial efforts focused on reducing the high lipophilicity often associated with halogen substituents like bromine at the R1 position (equivalent to C-7 in standard nomenclature) to improve solubility and metabolic stability. acs.org While the oxygen of a morpholine (B109124) group at the R3 position (C-6) was found to be crucial for activity, its replacement with a piperidine (B6355638) was not tolerated, highlighting the specific steric and electronic requirements at this position. acs.org Furthermore, studies on quinolone-3-carboxylic acids have shown that substitutions at the C-8 position (e.g., a methyl group) can enhance in vivo antibacterial activity. unl.pt These findings collectively underscore that even minor changes to the substitution pattern on the quinoline ring can lead to significant variations in the biological profile of the molecule. nih.gov
Influence of Carboxamide Substituents and Linkers on Biological Effects
The nature of the substituent on the carboxamide nitrogen and the linker connecting it to other moieties significantly modulates biological activity. For quinoline-2-carboxamides, the bulkiness of N-substituents did not appear to influence activity against photosynthetic electron transport (PET), but electronic properties did play a role. nih.govmdpi.com
In a series of quinoline-4-carboxamide antimalarials, optimization of the R2 substituent (on the carboxamide) was critical for improving potency and physicochemical properties. acs.org Replacing a cyclic amine with a dimethylamine (B145610) or increasing the linker length led to a drop in potency. acs.org The most successful modifications involved an ethyl-linked pyrrolidine (B122466) substituent on the amide, which provided the best balance of lipophilicity, activity, and metabolic stability. acs.org
The following table, adapted from studies on quinoline-4-carboxamides, illustrates the impact of modifying the carboxamide substituent (R2) and linker. acs.org
| Compound ID | R2 Moiety | Linker | P. falciparum Activity (EC50, µM) | Mouse Liver Microsome Stability (Cli, mL min⁻¹ g⁻¹) |
| 11 | 4-Fluorophenyl | Direct | 0.22 | >15 |
| 13 | Dimethyl | Ethyl | 0.24 | 14 |
| 14 | Pyrrolidine | Propyl | 0.21 | 14 |
| 19 | Pyrrolidine | Ethyl | 0.049 | 9.4 |
Similarly, for quinoline-6-carboxamide (B1312354) derivatives designed as P2X7R antagonists, the linkage type was important. nih.gov Structures incorporating a sulfonate and an amide linkage were associated with favorable inhibitory potential. nih.gov The specific substituents also had a profound effect; for instance, an electron-withdrawing -OCF3 group on a pyrazine (B50134) carboxamide analog significantly enhanced potency. nih.gov
Stereochemical Considerations and Enantiomeric Purity Effects
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like enzymes and receptors are chiral. The incorporation of a cyclopropane ring introduces a rigid structure with potential chiral centers, making stereochemical considerations paramount. unl.ptrsc.org Although specific enantiomeric studies on this compound are not widely published, principles from related compounds are highly relevant.
For example, in a series of quinolone-3-carboxylic acids, specific stereoisomers demonstrated enhanced antibacterial activity. The introduction of (3S,4S)-5-amino-7-(3-amino-4-methyl-pyrrolidin-1-yl) at the C-7 position improved efficacy, highlighting that a precise three-dimensional arrangement is necessary for optimal target engagement. unl.pt The biological activity of many compounds can be correlated with their molecular conformation, and the conformational constraint provided by a cyclopropane ring can be a powerful tool in drug design. unl.pt Therefore, it is highly probable that the individual enantiomers of this compound and its derivatives would exhibit different biological activities and potencies. The synthesis and evaluation of enantiomerically pure compounds would be a critical step in any drug development program based on this scaffold.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable for predicting the potency of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive activity. nih.gov
For classes of compounds like quinoline carboxamides, QSAR models are typically built using a set of synthesized and tested analogs. derpharmachemica.com Various molecular descriptors are calculated for each compound, including those related to:
Lipophilicity: logP or ClogP nih.gov
Electronic properties: Dipole moment, HOMO/LUMO energies, partial charges on atoms nih.govderpharmachemica.com
Steric/Topological properties: Molecular weight, solvent-accessible surface area, Kier shape indices derpharmachemica.comnih.gov
These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), that can predict the activity (e.g., IC50 or EC50) of new, unsynthesized molecules. nih.gov For instance, a QSAR study on aminopyridine carboxamides revealed that dipole moment, logP, and shape flexibility were important for inhibitory activity. derpharmachemica.com While a specific QSAR model for this compound is not publicly available, the established methodologies could be readily applied to guide the synthesis of more potent analogs by identifying the optimal combination of structural features. researchgate.netnih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme/dmpk
In Vitro ADME Characterization
In vitro assays are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound. The following subsections describe the characterization of N-cyclopropylquinoline-5-carboxamide across a range of standard assays.
Kinetic Solubility and Lipophilicity (LogD)
Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., Human, Rat, Mouse)
Metabolic stability assays are crucial for predicting the hepatic clearance of a compound, which is a primary determinant of its half-life and oral bioavailability. nih.govnih.gov These assays typically utilize liver microsomes, which contain phase I metabolizing enzymes like cytochrome P450s, and hepatocytes, which contain both phase I and phase II enzymes. researchgate.netevotec.com
The metabolic stability of this compound (UNC10201652) was evaluated in liver microsomes and hepatocytes from humans, mice, and rats.
In human liver microsomes (HLM), the compound demonstrated an intrinsic clearance of 48.1 µL/min/mg, corresponding to a half-life of 28.8 minutes. nih.govnih.gov In mouse liver microsomes (MuLM) and rat liver microsomes (RLM), the clearance was significantly higher, with values of 115 µL/min/mg and 194 µL/min/mg, respectively. nih.govnih.gov This translated to shorter half-lives of 12 minutes in mice and 7.14 minutes in rats. nih.gov
Consistent with the microsomal data, studies in cryopreserved hepatocytes also showed species-dependent differences in metabolic stability. The intrinsic clearance in human hepatocytes was 20.9 µL/min/10^6 cells, while in mouse and rat hepatocytes, the values were considerably higher at 116 and 140 µL/min/10^6 cells, respectively. nih.gov These findings suggest that this compound is metabolized more slowly in humans compared to rodents. nih.gov Control incubations performed without the essential cofactor NADPH indicated that the metabolism is primarily mediated by CYP enzymes. nih.gov
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) |
|---|---|---|
| Human | 48.1 | 28.8 |
| Mouse | 115 | 12 |
| Rat | 194 | 7.14 |
Data sourced from references nih.govnih.gov.
Table 2: Metabolic Stability of this compound in Hepatocytes
| Species | Intrinsic Clearance (CLint) (µL/min/10^6 cells) |
|---|---|
| Human | 20.9 |
| Mouse | 116 |
| Rat | 140 |
Data sourced from reference nih.gov.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site and undergo metabolism or excretion. nih.gov Only the unbound fraction of a drug is considered pharmacologically active.
The plasma protein binding of this compound (UNC10201652) was determined in plasma from humans, mice, and rats. The compound was found to be highly bound across all species. In human and mouse plasma, the binding was greater than 90%, with fraction unbound (fu) values of 0.0548 and 0.0648, respectively. evotec.com In rat plasma, the binding was slightly lower at 89%, with an fu of 0.110. evotec.com
Table 3: Plasma Protein Binding of this compound
| Species | Protein Binding (%) | Fraction Unbound (fu) |
|---|---|---|
| Human | >90 | 0.0548 |
| Mouse | >90 | 0.0648 |
| Rat | 89 | 0.110 |
Data sourced from reference evotec.com.
Cytochrome P450 (CYP) Inhibition and Induction
Assessing a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions (DDIs). nih.gov Inhibition or induction of these key metabolic enzymes can alter the clearance of co-administered drugs, leading to potential toxicity or loss of efficacy. fda.gov
While studies indicate that CYP450 enzymes are significantly involved in the clearance of this compound (UNC10201652) in mice, specific data on its potential to inhibit or induce individual CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are not available in the public domain. nih.gov
Passive Membrane Permeability Assays
Passive membrane permeability is a key factor governing a drug's absorption from the gastrointestinal tract and its distribution into tissues. researchgate.net Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's ability to cross biological membranes. acs.org
Specific experimental data on the passive membrane permeability of this compound could not be located in the public domain.
Drug Transporter Interactions
Drug transporters, present in tissues such as the intestine, liver, kidney, and brain, play a significant role in drug absorption, distribution, and elimination. nih.govnih.gov Investigating a compound's interaction with these transporters as a substrate or inhibitor is essential for a complete understanding of its pharmacokinetic profile and potential for DDIs.
There is no publicly available information regarding the interaction of this compound with key uptake or efflux drug transporters.
In Vivo Pharmacokinetic (PK) Profiling
Information regarding the in vivo behavior of this compound is currently absent from scientific publications. The following sections outline the standard pharmacokinetic parameters that would be evaluated in preclinical animal models, for which no data has been found for this specific compound.
Oral Bioavailability Assessment in Animal Models (e.g., Mice, Rats)
There are no published studies detailing the oral bioavailability of this compound in any animal model. Such a study would be essential to determine the fraction of an orally administered dose that reaches systemic circulation, a critical factor for its potential as an oral medication.
Half-Life and Volume of Distribution Analysis
The half-life (t½), which indicates the time required for the concentration of the compound in the body to reduce by half, has not been reported for this compound. Similarly, no data exists on its volume of distribution (Vd), a parameter that describes the extent of the compound's distribution into body tissues versus remaining in the plasma.
Routes of Excretion (e.g., Biliary Excretion)
The pathways by which this compound and its potential metabolites are eliminated from the body, such as through urine or feces (via biliary excretion), have not been documented.
Tissue Distribution Studies
No studies have been published that investigate the distribution of this compound into various tissues and organs. This type of analysis is necessary to identify potential sites of accumulation and to understand the compound's access to its intended pharmacological target.
Metabolite Profiling and Identification
The metabolic fate of this compound remains uncharacterized. There is no information available on the metabolites formed from the parent compound in vivo, which is crucial for a complete understanding of its clearance mechanisms and to assess the potential activity or toxicity of any metabolites.
Computational and Theoretical Studies
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for forecasting the binding mode and affinity of a ligand to a protein's active site.
For the quinoline (B57606) carboxamide class, docking studies have been pivotal. For instance, research on quinoline-3-carboxamide (B1254982) derivatives as inhibitors of DNA Damage Response (DDR) kinases, such as ATM, revealed key binding interactions. These studies showed that the quinoline nitrogen is crucial for binding to the hinge region of the kinases, acting as a competitive inhibitor against ATP. mdpi.com Docking analyses further highlighted that interactions like π-π stacking with tyrosine or tryptophan residues are common for this class of compounds. mdpi.comnih.gov
In a study of quinoline-amidrazone hybrids, docking was used to predict binding against c-Abl kinase, a target in cancer therapy. pensoft.net Similarly, newly synthesized quinoline derivatives were docked against various targets to evaluate their anticancer potential, with analyses showing good affinity and hydrogen bond formation. nih.gov These studies collectively suggest that a molecule like N-cyclopropylquinoline-5-carboxamide would likely engage in similar hydrogen bonding via its quinoline nitrogen and carboxamide group, while the cyclopropyl (B3062369) and quinoline rings could form favorable hydrophobic and aromatic interactions within a receptor pocket. nih.gov
Table 1: Representative Docking Interaction Data for a Quinoline-3-Carboxamide Derivative (6f) with Various Kinases mdpi.com
| Protein Target | Interacting Residues | Interaction Type |
| ATM | TYR2946 | π-π Stacking |
| ATR | TRP2470 | π-π Stacking |
| mTOR | TRP2239 | π-π Stacking |
| PI3Kγ | TRP812 | π-π Stacking |
| DNA-PKcs | TYR2591 | Aromatic Hydrogen Bonding |
This table illustrates the types of interactions predicted for a related quinoline carboxamide, highlighting the prevalence of aromatic interactions in binding.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This method is used to validate docking results and assess the stability of a ligand-receptor complex in a dynamic, solvated environment.
MD simulations have been applied to various quinoline derivatives to confirm the stability of their docked poses. For quinoline-3-carboxamide derivatives, 100-nanosecond simulations confirmed that the protein-ligand complexes were stable, with the protein's secondary structure remaining intact throughout the simulation. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand can reveal conformational switching, such as the rotation around an amide bond, which influences how the molecule fits within its binding site. mdpi.com
In another study, MD simulations of the kinase inhibitor afatinib, a quinoline-based drug, helped to explain its potent activity by showing its stability in the active site of RNA-dependent RNA polymerase. nih.govnih.gov The conformational behavior of related N-acyl piperazine (B1678402) and piperidine (B6355638) systems has also been studied, revealing that rotation around the amide bond leads to distinct conformers, a phenomenon that would also apply to this compound and affect its receptor binding. researchgate.netrsc.org
De Novo Design and Combinatorial Library Docking for Hit Identification
De novo design is a computational strategy for creating novel molecular structures from scratch, often tailored to fit a specific protein binding site. mdpi.com This is complemented by combinatorial library docking, where large virtual libraries of compounds are screened against a target to identify potential hits.
While no specific de novo design studies for this compound were found, the principles are widely applied to its structural class. For example, based on the structural information from 3D-QSAR models of known quinoline-based anticancer agents, researchers have designed new derivatives with predicted enhanced activity. mdpi.com This process involves identifying regions of a template molecule that can be modified to improve interactions with the target, followed by computational evaluation. mdpi.com In one such study, five new quinoline compounds were developed based on the analysis of contour maps from a trained 3D-QSAR model. mdpi.com This approach allows for the rational design of novel compounds with potentially improved biological activity and bioavailability.
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical calculations are used to understand the electronic structure of a molecule, which governs its reactivity and physical properties. substack.com These methods can predict properties like electrostatic potential, molecular orbital energies, and bond dissociation energies. substack.comresearchgate.net This information is valuable for building more accurate quantitative structure-activity relationship (QSAR) models and for understanding potential sites of metabolic attack. substack.com
For quinoline derivatives, quantum chemistry methods have been used to obtain optimized geometries, charge distributions, and simulated spectra. researchgate.net Such calculations help in understanding the fundamental properties that drive ligand-receptor recognition. For this compound, these calculations could elucidate the electron distribution across the aromatic quinoline system and the polar carboxamide group, providing insights into its hydrogen bonding capabilities and electrostatic interactions with a biological target.
Q & A
Q. What are the common synthetic routes for N-cyclopropylquinoline-5-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves constructing the quinoline core followed by cyclopropane functionalization. A widely used method is the Skraup synthesis , which condenses aniline derivatives with glycerol and sulfuric acid under oxidative conditions to form the quinoline backbone . Subsequent carboxamide formation may employ cyclopropane carbonyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane at controlled temperatures to minimize side reactions . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce undesired hydrolysis.
- Catalyst selection : Acidic/basic catalysts (e.g., H₂SO₄, NaH) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity .
Q. Which analytical techniques are critical for characterizing this compound, and how do they address purity challenges?
Methodological Answer:
- HPLC and TLC : Monitor reaction progress and assess purity by comparing retention times with standards .
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
- Elemental analysis : Ensures stoichiometric consistency (C, H, N ratios) .
Purity challenges arise from byproducts like unreacted quinoline intermediates; gradient elution in HPLC or dual-solvent recrystallization mitigates these issues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer: SAR studies require systematic modification of functional groups and evaluation against biological targets. Key steps include:
- Functional group substitution : Replace cyclopropyl with other substituents (e.g., ethyl, phenyl) to assess steric/electronic effects on activity .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock Vina to prioritize derivatives for synthesis .
- Data normalization : Compare IC₅₀ values of derivatives against a reference compound (e.g., staurosporine for kinase inhibition) to quantify potency .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Resolution strategies include:
- Standardized protocols : Adopt uniform assay parameters (e.g., pH, temperature, cell lines) across studies to ensure reproducibility .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Orthogonal validation : Confirm activity using independent methods (e.g., surface plasmon resonance alongside enzymatic assays) .
- Purity reassessment : Re-analyze disputed compounds via HPLC-MS to rule out degradation or impurities as confounding factors .
Q. How can pharmacokinetic (PK) properties of this compound be evaluated in preclinical models?
Methodological Answer:
- In vitro ADME assays :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) .
- Permeability : Caco-2 cell monolayer model to predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes to measure half-life .
- In vivo PK studies : Administer compound to rodents and collect plasma samples over time. Analyze via LC-MS/MS to determine:
- Tissue distribution : Radiolabel the compound and quantify accumulation in organs using scintillation counting .
Data Contradiction and Validation
Q. How should researchers address discrepancies in synthetic yields reported for this compound?
Methodological Answer: Yield discrepancies may stem from solvent purity, catalyst lot variability, or reaction scaling. Mitigation approaches:
- Replicate conditions : Reproduce literature methods precisely, including solvent grades (e.g., HPLC vs. technical grade) .
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, stoichiometry) and identify critical factors .
- Scale-down experiments : Test small-scale reactions (1–10 mmol) before scaling up to isolate process-dependent inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
